molecular formula C19H18ClF3N2O3 B2551202 Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate CAS No. 478063-73-9

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate

Cat. No.: B2551202
CAS No.: 478063-73-9
M. Wt: 414.81
InChI Key: YWANWNRTFRLMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.81. The purity is usually 95%.
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Biological Activity

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. The compound's structure includes a pyridine ring, which is known for its diverse biological properties, including anti-inflammatory and anti-cancer activities. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C13H14ClF3N2O3
  • Molecular Weight : 338.71 g/mol
  • CAS Number : 338406-77-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
  • Antitumor Activity : Studies indicate that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionInhibits COX-1 and COX-2 enzymes
Anticancer PropertiesInduces apoptosis in various cancer cell lines
Antimicrobial ActivityExhibits activity against certain bacterial strains
Anti-inflammatory EffectsReduces inflammation in animal models

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting potential as an anticancer agent.

Case Study 2: COX Inhibition

In a comparative study of various pyridine derivatives, this compound showed a notable inhibition of COX-2 activity with an IC50 value in the low micromolar range. This suggests its potential use in treating inflammatory diseases.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Selectivity for COX Enzymes : The compound exhibits selectivity towards COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-methylphenyl)methylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c1-3-28-18(27)15(16-14(20)8-13(10-24-16)19(21,22)23)17(26)25-9-12-6-4-11(2)5-7-12/h4-8,10,15H,3,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANWNRTFRLMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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